molecular formula C15H11ClF3NO4 B213040 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine CAS No. 2074-05-7

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

Cat. No. B213040
CAS RN: 2074-05-7
M. Wt: 294.31 g/mol
InChI Key: HAPHKPXFYXPWDK-NTEUORMPSA-N
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Description

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is a chemical compound. It is a derivative of 2,4-Dinitrophenylhydrazine, which is a red to orange solid and a substituted hydrazine .

Scientific Research Applications

Pharmaceutical Industry

Hydrazones and their derivatives, including “1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine”, are significantly important compounds in the pharmaceutical industry . They show activities against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s . Hydrazone derivatives are used as drugs in the treatment of illnesses (e.g., leprosy, tuberculosis, and mental disorders) and as fungicides . The use of hydrazones enables improvement in drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis .

Electrochemical Quantification of Thrombotonin

Phenyl hydrazine and 2,4-dinitrophenyl hydrazine-based polymeric materials, which include “1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine”, are used for the electrochemical quantification of the neurotransmitter thrombotonin . The electrochemical analysis was performed on phenyl hydrazine and 2,4-dinitrophenyl hydrazine electropolymers on pencil graphite electrode using cyclic and differential pulse voltammetry . The fabricated electrochemical sensor can be applied for the quantification of thrombotonin from human blood sample in the linear range from 0.1 to 250 μM with a lower detection limit of 0.01 μM and the sensitivity of the electrode obtained was 2.47 μA/μM/cm² . The fabricated electrode shows enhanced sensitivity, selectivity with good reproducibility, and prolonged stability compared to previously reported differential pulse voltammetric sensors .

Synthesis of Conjugated 4,4′-Bipyridinium Oligomers

The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts, which include “1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine”, has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .

Synthesis of Hydrazone Derivatives

The reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one and (2,4-dinitrophenyl)hydrazine in boiling ethanol containing hydrochloric acid for 1.5 h gave 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine in a 90% yield . Various spectral analyses, including NMR, and X-ray crystallography established the structure of the newly synthesized hydrazone . Dinitrobenzenes display significant biological activities and the dihydronaphthalene group has been investigated for its medicinal properties .

Synthesis of Dicationic Unimer

The synthesis of dicationic unimer involves the use of 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium dichloride . This compound is dissolved in a mixture of ethanol and water with excess dimethyl 5-aminoisophthalate . The reaction mixture is heated to reflux and stirred vigorously for 3 days . This process is used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

Molecular Docking Analysis

Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B . This interaction has potential applications in the development of new therapeutic agents .

properties

IUPAC Name

N-[(E)-heptylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPHKPXFYXPWDK-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

CAS RN

2074-05-7
Record name NSC6128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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